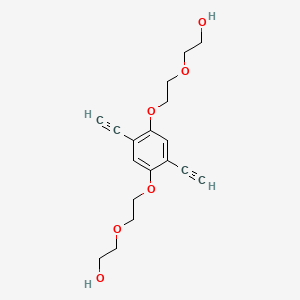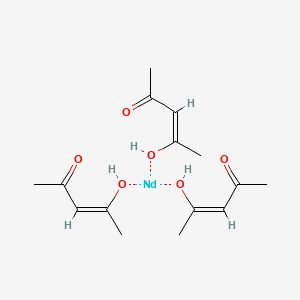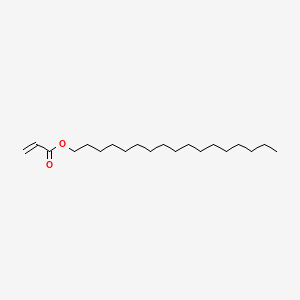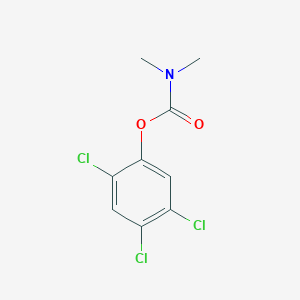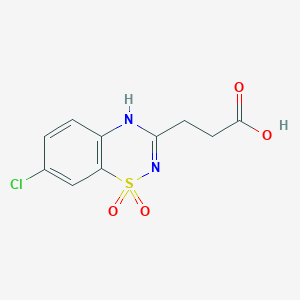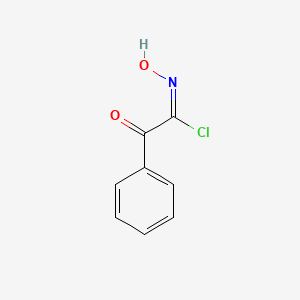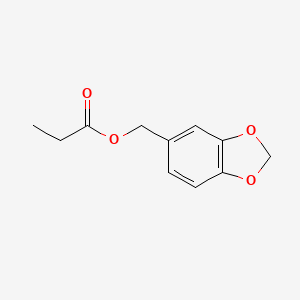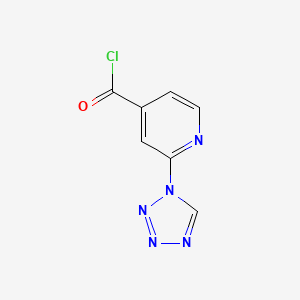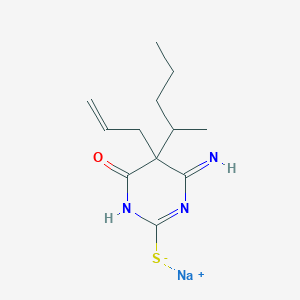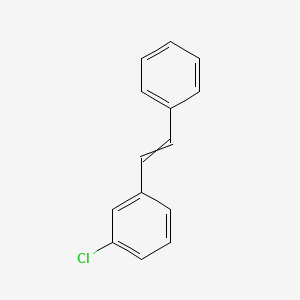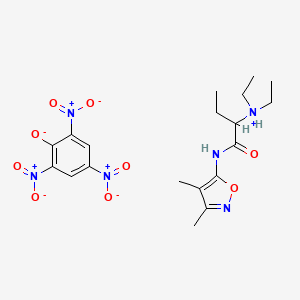
1-(2-Bromophenyl)-3-cyclobutyl-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-cyclobutyl-thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyclobutyl ring in its structure makes this compound unique and potentially useful for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-cyclobutyl-thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-3-phenyl-thiourea: Similar structure but with a phenyl group instead of a cyclobutyl ring.
1-(2-Chlorophenyl)-3-cyclobutyl-thiourea: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Bromophenyl)-3-cyclopropyl-thiourea: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea is unique due to the presence of both a bromophenyl group and a cyclobutyl ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
885266-90-0 |
|---|---|
Formule moléculaire |
C11H13BrN2S |
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3-cyclobutylthiourea |
InChI |
InChI=1S/C11H13BrN2S/c12-9-6-1-2-7-10(9)14-11(15)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,14,15) |
Clé InChI |
UTAQIYFDTOTCTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=S)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

